molecular formula C20H24FN7O B2931063 N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine CAS No. 1207041-33-5

N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine

Cat. No.: B2931063
CAS No.: 1207041-33-5
M. Wt: 397.458
InChI Key: UFMPIVHRKWIJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine is a pyrazolo-pyrimidine derivative characterized by a trifluorophenyl group at position 1, a piperidine substituent at position 4, and a morpholine moiety at position 6 of the heterocyclic core. This compound shares structural similarities with kinase inhibitors and other bioactive molecules targeting adenosine receptors or phosphodiesterases . The fluorophenyl group enhances metabolic stability, while the piperidine and morpholine substituents contribute to solubility and conformational flexibility, critical for receptor binding .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN7O/c21-15-4-6-16(7-5-15)28-19-17(14-22-28)18(26-8-2-1-3-9-26)23-20(24-19)25-27-10-12-29-13-11-27/h4-7,14H,1-3,8-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMPIVHRKWIJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)NN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing various downstream effects. For instance, the compound’s interaction with protein kinases can lead to altered phosphorylation states of target proteins, impacting cellular processes such as growth and differentiation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the MAPK/ERK pathway, which is critical for cell proliferation and survival. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell fate decisions. The impact on cellular metabolism includes modifications in glucose uptake and utilization, which are vital for energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their functions. For example, its binding to kinase enzymes can prevent the phosphorylation of substrates, thereby blocking signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, degradation products may form, which could alter its efficacy and safety profile. Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular morphology and function, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dose range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, where it can exert its biological effects. Its distribution within tissues can also influence its therapeutic and toxicological profiles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization can affect the compound’s efficacy and specificity in modulating cellular functions .

Biological Activity

N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to elucidate its biological profile.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C21H21FN4O2
  • Molecular Weight : 380.4154 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-4-[3-(piperidin-4-yloxy)benzoyl]-1H-pyrazol-5-amine

This structure indicates the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity in various therapeutic areas.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent anticancer properties. A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity against cancer cell lines. For example, compounds derived from this scaffold have been reported to inhibit cell proliferation in prostate cancer models with IC50 values in the low micromolar range .

Antitubercular Activity

In a related study focused on designing anti-tubercular agents, derivatives of pyrazolo compounds demonstrated promising activity against Mycobacterium tuberculosis. The most active compounds had IC50 values ranging from 1.35 to 2.18 μM . Given the structural similarities, it is plausible that this compound may exhibit comparable antitubercular effects.

The mechanism of action for compounds within this class often involves the modulation of specific signaling pathways. For instance, pyrazolo[1,5-a]pyrimidines are known to act as selective inhibitors of protein kinases such as CSNK2. Recent studies have shown that modifications to the core structure can enhance binding affinity and selectivity towards these targets .

Safety and Toxicity Profile

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies indicate that derivatives similar to this compound exhibit low cytotoxicity in human cell lines (e.g., HEK293), suggesting a favorable safety profile for further development .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC50 (μM)Reference
Compound AAnticancer2.5
Compound BAntitubercular1.35
N-[...morpholin...]Potential anticancer/antitubercularTBDThis article

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structure and Substituent Analysis

The pyrazolo[3,4-d]pyrimidine scaffold is common among kinase inhibitors. Key structural variations in analogous compounds include:

Compound Name Position 1 Position 4 Position 6 Molecular Weight Key Properties/Applications
Target Compound 4-fluorophenyl piperidin-1-yl morpholin-4-amine ~450 (estimated) Kinase inhibition (hypothetical)
N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-fluorophenyl phenyl pyrrolidin-1-yl 419.9 Reduced solubility vs. target
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine 4-methylphenyl piperidino methylsulfanyl 339.46 Potential metabolic instability
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-chlorophenyl methylpiperazine phenyl 419.9 Enhanced CNS penetration
N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-fluorophenyl -H (unsubstituted) -H (unsubstituted) 229.21 Minimal steric hindrance, lead compound

Pharmacological and Physicochemical Comparisons

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound improves stability compared to 4-chlorophenyl () and 4-methylphenyl () derivatives, as fluorine’s electronegativity enhances metabolic resistance .
  • Solubility : Morpholine (logP ~−0.5) increases aqueous solubility compared to pyrrolidine (logP ~0.2) in or methylsulfanyl (logP ~1.8) in .
  • Receptor Binding : Piperidine and morpholine substituents enable hydrogen bonding with kinase ATP-binding pockets, unlike phenyl groups in , which may reduce affinity .

Q & A

Q. What are the optimized synthetic routes for this compound, and what reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with pyrazolo[3,4-d]pyrimidine intermediates. For example:

  • Mannich-type reactions : Refluxing pyrazolo-pyrimidine derivatives with morpholine and formaldehyde in ethanol for 10 hours, followed by solvent removal and recrystallization from ethanol (yield optimization depends on stoichiometry and reaction time) .
  • Nucleophilic substitution : Reacting halogenated precursors with piperidine under anhydrous conditions (e.g., acetonitrile or dichloromethane) to introduce the piperidin-1-yl group .
    Key factors affecting yield include solvent polarity, temperature control, and purification methods (e.g., recrystallization vs. column chromatography).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic techniques :
    • 1H/13C NMR : Verify substituent positions (e.g., fluorophenyl protons at δ 7.42–8.21 ppm, morpholine protons at δ 3.52 ppm) .
    • IR spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and aromatic C–F vibrations (~1220 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching) .
  • X-ray crystallography : Resolve dihedral angles between pyrimidine and fluorophenyl groups (e.g., deviations <12.8°) to validate stereochemistry .

Q. What in vitro models are appropriate for initial biological screening?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage cell lines .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How does the fluorine substituent at the 4-phenyl position affect pharmacokinetics?

  • Lipophilicity : Fluorine increases logP (enhancing membrane permeability) but may reduce aqueous solubility.
  • Metabolic stability : The C–F bond resists oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
  • Target binding : Fluorine’s electronegativity enhances π-stacking with aromatic residues in enzymes (e.g., kinase ATP-binding pockets) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Dose-response re-evaluation : Confirm activity trends using standardized protocols (e.g., fixed incubation times, solvent controls).
  • Structural analogs : Compare substituent effects (e.g., morpholine vs. piperazine) to isolate pharmacophore contributions .
  • Batch purity analysis : Use HPLC (>95% purity thresholds) to rule out impurities skewing results .

Q. What computational strategies aid in understanding structure-activity relationships (SAR)?

  • Docking studies : Simulate binding to target proteins (e.g., PI3Kγ) using AutoDock Vina to prioritize substituent modifications .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity to predict optimal groups .
  • Molecular dynamics : Assess conformational stability of the pyrazolo-pyrimidine core in solvent environments .

Q. What challenges arise in crystallographic studies of this compound?

  • Polymorphism : Multiple crystal forms (e.g., differing dihedral angles) complicate data interpretation .
  • Weak intermolecular forces : C–H⋯π and hydrogen bonds require high-resolution (<1.0 Å) data collection to resolve .
  • Solvent inclusion : Ethanol/water traces in the lattice may alter unit cell parameters, necessitating careful drying .

Q. How should in vivo studies be designed to account for molecular properties?

  • Pharmacokinetics : Administer via intravenous (IV) or oral routes, with LC-MS/MS plasma monitoring to assess bioavailability .
  • Metabolite profiling : Identify phase I/II metabolites (e.g., morpholine oxidation products) using liver microsomes .
  • Toxicity endpoints : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.